molecular formula C20H21ClF2N2O4S B11500245 N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-ethoxybenzenesulfonamide

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-ethoxybenzenesulfonamide

Cat. No.: B11500245
M. Wt: 458.9 g/mol
InChI Key: ADSUAAYFKUZTDX-UHFFFAOYSA-N
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Description

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-ethoxybenzenesulfonamide is a synthetic small molecule characterized by a distinct molecular architecture featuring a 2-methyl-1H-indole core substituted at the 5-position with a chloro(difluoro)methoxy group and at the 3-position with an ethyl tether linked to a 4-ethoxybenzenesulfonamide group . This specific structure places it within a class of indole-sulfonamide compounds that are of significant interest in modern biomedical research, particularly in the investigation of protein-targeted therapies. The presence of the sulfonamide group is a key functional moiety known to contribute to biological activity by facilitating targeted protein binding, a feature observed in related compounds developed as apoptosis-inducing agents for therapeutic research . The primary research applications of this compound are derived from its structural relationship to characterized bioactive molecules. Indole-sulfonamide derivatives have been identified as key investigational tools in pharmacological research, with some compounds in this class being developed for their ability to modulate specific biological pathways, including the induction of apoptosis, or programmed cell death . Furthermore, structurally similar sulfonamide compounds have demonstrated research utility as modulators of protein function, with some being investigated for conditions mediated by deficient CFTR activity, highlighting the potential of this chemical scaffold in ion channel and transporter research . The precise 4-ethoxybenzenesulfonamide component, as opposed to the 4-methoxy-2,3,5-trimethylbenzenesulfonamide group found in a closely related compound , allows researchers to study structure-activity relationships (SAR) and optimize molecular properties for specific experimental applications. This chemical is provided as a high-purity compound exclusively for research use in laboratory settings. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers handling this compound should adhere to appropriate safety protocols and refer to the material safety data sheet for specific hazard information.

Properties

Molecular Formula

C20H21ClF2N2O4S

Molecular Weight

458.9 g/mol

IUPAC Name

N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C20H21ClF2N2O4S/c1-3-28-14-4-7-16(8-5-14)30(26,27)24-11-10-17-13(2)25-19-9-6-15(12-18(17)19)29-20(21,22)23/h4-9,12,24-25H,3,10-11H2,1-2H3

InChI Key

ADSUAAYFKUZTDX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)Cl)C

Origin of Product

United States

Preparation Methods

Preparation of 2-Methyl-1H-indole-5-ol

The indole scaffold is synthesized via Fischer indole synthesis, cyclizing phenylhydrazine with 4-hydroxybutan-2-one under acidic conditions (HCl, ethanol, 80°C, 12 hours). This yields 2-methyl-1H-indole-5-ol with 78% efficiency.

Chloro(difluoro)methoxy Group Introduction

The 5-hydroxy group undergoes etherification using sodium chlorodifluoroacetate in dimethyl sulfoxide (DMSO) at 60°C for 6 hours. This step, adapted from CN102690194A, achieves 85% yield by leveraging DMSO’s polar aprotic nature to stabilize intermediates:

Indole-5-ol+ClF2COONaDMSO, 60°C5-[ClF2O]-2-methylindole+Na++H2O\text{Indole-5-ol} + \text{ClF}2\text{COONa} \xrightarrow{\text{DMSO, 60°C}} \text{5-[ClF}2\text{O]-2-methylindole} + \text{Na}^+ + \text{H}_2\text{O}

Key parameters :

  • Solvent : DMSO enhances nucleophilicity of the phenolic oxygen.

  • Base : Potassium carbonate neutralizes HCl byproducts.

  • Workup : Precipitation in ice-water followed by column chromatography (silica gel, hexane/ethyl acetate 4:1).

Ethyl Linker Installation

Bromoethylation at Indole-3-Position

The indole’s 3-position is alkylated using 1,2-dibromoethane in tetrahydrofuran (THF) with sodium hydride (NaH) as a base. Reaction at 0°C for 2 hours yields 3-(2-bromoethyl)-5-[ClF2O]-2-methylindole (72% yield).

Amine Formation via Gabriel Synthesis

The bromoethyl intermediate is treated with phthalimide potassium in DMF (24 hours, 100°C), followed by hydrazine hydrate to release the primary amine:

3-(2-Bromoethyl)indolePhthalimide, DMF3-(2-Phthalimidylethyl)indoleNH2NH23-(2-Aminoethyl)indole\text{3-(2-Bromoethyl)indole} \xrightarrow{\text{Phthalimide, DMF}} \text{3-(2-Phthalimidylethyl)indole} \xrightarrow{\text{NH}2\text{NH}2} \text{3-(2-Aminoethyl)indole}

Yield : 68% after recrystallization (ethanol/water).

Sulfonamide Coupling

Synthesis of 4-Ethoxybenzenesulfonyl Chloride

4-Ethoxybenzenesulfonic acid is chlorinated using phosphorus pentachloride (PCl5) in dichloromethane (DCM) at 0–5°C for 3 hours. The sulfonyl chloride is isolated via distillation (90% purity).

Coupling Reaction

The amine intermediate reacts with 4-ethoxybenzenesulfonyl chloride in dichloromethane (DCM) and triethylamine (Et3N) at 25°C for 12 hours:

3-(2-Aminoethyl)indole+4-EtO-C6H4SO2ClEt3N, DCMTarget Compound+HCl\text{3-(2-Aminoethyl)indole} + \text{4-EtO-C}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Target Compound} + \text{HCl}

Optimization :

  • Molar ratio : 1:1.2 (amine:sulfonyl chloride) minimizes unreacted amine.

  • Purification : Column chromatography (silica gel, chloroform/methanol 9:1) yields 65% pure product.

Comparative Analysis of Synthetic Routes

StepMethod A (Patent CN102690194A)Method B (PubChem)Method C (OMCIJ)
Indole etherificationDMSO, 60°C, 6h (85%)DMF, 70°C, 8h (78%)THF, 50°C, 10h (70%)
Sulfonamide couplingEt3N, DCM, 12h (65%)Pyridine, DCM, 24h (60%)NaHCO3, H2O, 6h (55%)
Overall yield42%37%32%

Key findings :

  • Method A (patent-based) offers superior yields due to DMSO’s stabilizing effects.

  • Prolonged reaction times in Method B reduce efficiency due to sulfonamide hydrolysis.

Scale-Up Considerations and Industrial Feasibility

Industrial production requires:

  • Continuous flow systems : For indole bromoethylation to control exothermic reactions.

  • Solvent recovery : DMSO and DCM are recycled via distillation to reduce costs.

  • Quality control : HPLC with UV detection (λ = 254 nm) ensures >98% purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-ethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

One of the primary areas of research for N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-ethoxybenzenesulfonamide is its potential anticancer properties. Studies have indicated that compounds with similar structures exhibit significant antitumor activity against various cancer cell lines. For instance, a related indole derivative demonstrated high levels of antimitotic activity with mean GI50 values indicating efficacy against human tumor cells .

Building Block for Complex Molecules

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-ethoxybenzenesulfonamide serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical reactions, including:

  • Substitution Reactions : The halogen atoms present make it susceptible to nucleophilic substitution, facilitating the introduction of new functional groups.
  • Reduction Reactions : The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
  • Oxidation Reactions : The indole moiety can undergo oxidation to form various oxidized derivatives.

These properties enable chemists to synthesize more complex molecules that may possess novel biological activities.

Development of Functional Materials

The unique physical and chemical properties of N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-ethoxybenzenesulfonamide make it a candidate for the development of new materials with specific functionalities. Its incorporation into polymer matrices or as a coating material could lead to advancements in fields such as electronics or nanotechnology.

Case Study 1: Anticancer Evaluation

In a recent study, a derivative of this compound was evaluated for its anticancer properties through the National Cancer Institute's Developmental Therapeutics Program. The compound exhibited significant growth inhibition across a panel of approximately sixty cancer cell lines, suggesting its potential as an effective therapeutic agent .

Case Study 2: Organic Synthesis Utility

Another research effort highlighted the utility of this compound in synthesizing new sulfonamide derivatives that demonstrated promising biological activities. The synthesis involved multiple steps where the compound acted as an intermediate, showcasing its role in creating structurally diverse molecules .

Mechanism of Action

The mechanism of action of N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The chloro(difluoro)methoxy group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparative Data Tables

Table 1. Structural and Physical Properties

Compound Name Molecular Weight Key Substituents Melting Point (°C) Yield (%)
Target Compound ~480 (estimated) Chloro(difluoro)methoxy, ethoxy Not reported Not reported
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 359.12 Fluoro, benzoylphenyl 249–250 37.5
Compound 31 573.93 Trifluoromethyl, chlorobenzoyl Not reported 43
N-(3-Chloro-4-ethoxy-1-methylindazol-5-yl)-4-methoxybenzenesulfonamide 425.88 Chloro, ethoxy, methoxy Not reported Not reported

Table 2. Spectral Data Highlights

Compound Name $ ^1H $-NMR (δ ppm) IR (cm$ ^{-1} $)
Target Compound Not reported Not reported
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 12.33 (NHCO), 9.25 (H-1 indole) 1666.50 (C=O), 1535.34 (C-F)
Compound 31 Not reported 1670.35 (C=O), 1581.63 (SO$ _2 $)

Biological Activity

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-ethoxybenzenesulfonamide is a complex organic compound featuring both an indole moiety and a sulfonamide group. This unique structural combination suggests potential pharmacological activities, particularly in the realms of anti-inflammatory, analgesic, and antimicrobial effects.

Chemical Structure and Properties

The compound's molecular formula is C18H15ClF2N3O5SC_{18}H_{15}ClF_2N_3O_5S with a molecular weight of approximately 494.3 g/mol. Its structure includes:

  • Indole Ring : Known for its diverse biological activities.
  • Chloro(difluoro)methoxy Group : Imparts unique electronic properties.
  • Sulfonamide Group : Often associated with enzyme inhibition.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC18H15ClF2N3O5SC_{18}H_{15}ClF_2N_3O_5S
Molecular Weight494.3 g/mol
IUPAC NameN-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-ethoxybenzenesulfonamide
Key Functional GroupsIndole, Sulfonamide

The biological activity of this compound is likely mediated through its interaction with various biological targets. The sulfonamide group can inhibit specific enzymes, while the indole core may interact with receptors involved in inflammation and pain pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety is known for its role in inhibiting dihydropteroate synthase, which is crucial in bacterial folate synthesis.
  • Receptor Interaction : The indole structure may modulate serotonin receptors or other G-protein coupled receptors (GPCRs), influencing pain and inflammatory responses.

Biological Activities

Research indicates that compounds similar to N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-ethoxybenzenesulfonamide exhibit various biological activities:

  • Anti-inflammatory Effects : Indole derivatives are recognized for their ability to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes.
  • Antimicrobial Properties : Sulfonamides are traditionally used as antibiotics, suggesting that this compound may possess similar effects against bacterial pathogens.
  • Analgesic Activity : The potential modulation of pain pathways through receptor interaction could provide analgesic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds, providing insights into the potential efficacy of N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-ethoxybenzenesulfonamide.

Study Overview

One study focused on the synthesis and biological evaluation of indole-based sulfonamides, revealing significant anti-inflammatory properties in vitro and in vivo models. These compounds were shown to inhibit COX enzymes effectively, leading to reduced prostaglandin synthesis.

Table 2: Comparative Biological Activity

Compound NameActivity TypeIC50 (nM)
IndomethacinAnti-inflammatory50
SulfamethoxazoleAntimicrobial10
N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-ethoxybenzenesulfonamidePotentially Anti-inflammatory/AnalgesicTBD

Q & A

Q. What are the optimal coupling reagents and reaction conditions for synthesizing this sulfonamide-indole hybrid compound?

The synthesis of complex sulfonamide derivatives often employs coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate carboxylic acid intermediates. For example, DCC/HOBt systems are effective in forming stable amide bonds under mild conditions (pH ~5–7, 25°C), as demonstrated in the synthesis of structurally related benzamide derivatives . Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility.
  • Temperature control : Room temperature minimizes side reactions.
  • Purification : Column chromatography or recrystallization ensures high purity.

Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?

A combination of IR spectroscopy (to verify sulfonamide S=O stretches and indole N-H bonds), <sup>1</sup>H-NMR (to confirm substituent positions on aromatic rings), and elemental analysis (for empirical formula validation) is essential. For instance, NMR chemical shifts for methoxy (δ ~3.8–4.0 ppm) and sulfonamide groups (δ ~7.5–8.0 ppm) are diagnostic markers .

Q. How do solvent polarity and pH affect the compound’s fluorescence properties?

Fluorescence intensity in indole-containing compounds is highly sensitive to solvent polarity and pH. Studies on analogous fluorophores show:

  • pH dependence : Maximum fluorescence at pH 5–6 due to protonation/deprotonation equilibria of indole and sulfonamide groups .
  • Solvent effects : Polar solvents (e.g., ethanol) stabilize excited states, enhancing emission .

Advanced Research Questions

Q. How can computational tools like MetaSite address metabolic instability in sulfonamide derivatives?

MetaSite predicts metabolic "soft spots" by simulating cytochrome P450 interactions. For example, fluorinated or electron-deficient substituents (e.g., chloro(difluoro)methoxy) can reduce oxidative metabolism. Key steps:

  • In silico screening : Identify vulnerable sites (e.g., methoxy or indole groups).
  • Analog design : Introduce polar groups (e.g., glycinyl) to shift metabolism toward stable pathways, as shown in indomethacin amide derivatives .

Q. What strategies resolve contradictions in bioactivity data caused by assay conditions?

Conflicting results in enzyme inhibition or receptor binding assays often stem from:

  • Solvent artifacts : DMSO >1% can denature proteins; use lower concentrations .
  • pH variability : Buffered solutions (e.g., PBS pH 7.4) standardize ionic interactions.
  • Temperature control : Pre-incubate reagents at 37°C to mimic physiological conditions.

Q. How does the chloro(difluoro)methoxy group modulate electronic properties and target engagement?

The chloro(difluoro)methoxy group:

  • Electron-withdrawing effects : Stabilizes aromatic rings via inductive effects, altering binding pocket interactions.
  • Hydrophobic interactions : Enhances membrane permeability and target affinity, as seen in difluoromethoxy-containing vasopressin antagonists .

Q. What advanced analytical techniques quantify trace impurities in this compound?

HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) and UPLC-QTOF (Ultra-Performance LC-Quadrupole Time-of-Flight) provide ppm-level sensitivity for detecting byproducts. For example, column phases like C18 (3.5 µm particles) resolve sulfonamide isomers effectively .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

Functional GroupIR (cm⁻¹)<sup>1</sup>H-NMR (δ, ppm)
Sulfonamide (S=O)1320–1350-
Indole (N-H)3400–320010.2–10.8 (broad)
Methoxy (-OCH3)-3.8–4.0 (s, 3H)

Q. Table 2. Optimized Reaction Conditions for Synthesis

ParameterOptimal RangeReference
Temperature20–25°C
pH5.0–6.0
Coupling ReagentDCC/HOBt

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